N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide is a benzamide derivative featuring a 1,3-benzodioxole moiety linked via an amide bond to a sulfamoyl-substituted benzene ring. The sulfamoyl group is further modified with cyclopropyl and methyl substituents, distinguishing it from related compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-20(14-5-6-14)26(22,23)15-7-2-12(3-8-15)18(21)19-13-4-9-16-17(10-13)25-11-24-16/h2-4,7-10,14H,5-6,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMNWGYKNIPQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole ring followed by the introduction of the sulfamoyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s structure shares key motifs with other benzamide-sulfamoyl derivatives:
- Sulfamoyl group : Enhances binding to enzymes or receptors via hydrogen bonding and electrostatic interactions.
- Substituent variability : The cyclopropyl-methyl group on the sulfamoyl nitrogen differentiates it from analogs with bulkier or aromatic substituents.
Key Analogs and Their Properties
The following compounds highlight structural and functional similarities and differences:
Key Observations:
Fluorine and isopropyl groups in the CHEMENU compound enhance hydrophobicity, which could improve membrane permeability .
Biological Activity :
- LMM5 and LMM11 exhibit antifungal activity, suggesting that sulfamoyl-benzamide scaffolds with heterocyclic moieties (e.g., oxadiazol) are critical for targeting fungal enzymes .
- The absence of a heterocyclic ring (e.g., oxadiazol) in the target compound may limit direct antifungal efficacy unless compensated by other substituents.
Molecular Docking Predictions
- For example, Glide XP scoring accounts for hydrophobic enclosure and hydrogen-bonding motifs, which could model the target’s interaction with enzymes targeted by its analogs (e.g., fungal CYP51) .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 460.5 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities.
Research indicates that compounds containing the benzodioxole structure often interact with various biological targets:
- Enzyme Inhibition : Benzodioxole derivatives have shown potential in inhibiting key enzymes such as α-amylase and telomerase, which are implicated in metabolic disorders and cancer progression, respectively .
- Antioxidant Properties : Compounds within this class exhibit antioxidant activity, potentially mitigating oxidative stress-related damage in cells .
Antitumor Activity
A study highlighted the antitumor effects of benzodioxole derivatives, including this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 26 |
| MCF7 (Breast Cancer) | 40 |
| HeLa (Cervical Cancer) | 30 |
These findings suggest that the compound may disrupt cellular processes critical for tumor growth and survival.
Antidiabetic Effects
In vivo studies using diabetic mouse models have shown that benzodioxole derivatives can effectively lower blood glucose levels by inhibiting α-amylase activity. The compound exhibited an IC50 value of 0.68 µM against α-amylase, indicating strong potential for antidiabetic applications .
Case Studies
- In Vitro Studies : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cell lines, which is crucial for reducing side effects in therapeutic applications.
- In Vivo Efficacy : In a study involving streptozotocin-induced diabetic mice, the compound demonstrated significant antidiabetic activity with minimal adverse effects on normal physiological functions. This positions it as a promising candidate for further development in diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
